5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-9-10-17(24-13)19(23)21-15-7-3-2-6-14(15)16-12-22-11-5-4-8-18(22)20-16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQWSQDTWCCBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antioxidant, and anticancer activities, supported by various studies and data.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research indicates that derivatives of the tetrahydroimidazo[1,2-a]pyridine structure exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : A derivative with a similar structure demonstrated an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5-methyl-N-(...) | Pseudomonas aeruginosa | 0.21 |
| 5-methyl-N-(...) | Escherichia coli | 0.21 |
Antioxidant Activity
The antioxidant potential of thiophene derivatives has been documented extensively. Compounds containing thiophene rings have shown significant antioxidant activity comparable to ascorbic acid.
- Antioxidant Efficacy : Studies have reported that certain thiophene derivatives inhibited free radical-induced lipid oxidation with inhibition rates ranging from 19% to 30% .
| Compound Type | Inhibition Rate (%) |
|---|---|
| Thiophene Derivatives | 19 - 30 |
Anticancer Activity
The anticancer potential of related compounds has also been explored. For example, tetrahydroimidazo derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.
- Cytotoxicity Assessment : MTT assays performed on several compounds indicated promising results against cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Derivative | HaCat Cells | X |
| Similar Derivative | Balb/c 3T3 Cells | Y |
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Molecular Docking Studies : Computational studies have shown that these compounds can form key interactions with important residues in enzymes such as DNA gyrase and MurD, which are crucial for bacterial survival .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Thiazolopyridine Derivatives : This study highlighted the antibacterial properties of thiazolopyridine derivatives with structural similarities to the target compound. The most active derivative exhibited a strong binding affinity to DNA gyrase .
- Antioxidant Studies : Research demonstrated that certain thiophene derivatives possess significant antioxidant properties and could be developed into therapeutic agents for oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
The evidence highlights two structurally related tetrahydroimidazo[1,2-a]pyridine derivatives synthesized via one-pot reactions . Below is a comparative analysis:
Structural Features
Key Observations:
Core Modifications: The target compound lacks the diethyl ester and cyano groups present in compounds 1l and 2d, which are critical for solubility and electronic properties.
Electronic Effects :
- The 4-nitrophenyl substituent in 1l and 2d introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions. The target compound’s phenyl group lacks this property, suggesting differences in reactivity or binding affinity.
Synthetic Yields :
Physicochemical Properties
*Estimated based on structural formula.
Analysis:
- The higher molecular weights of 1l and 2d result from their ester and nitro groups, which also contribute to higher melting points compared to the target compound’s likely lower range (unreported).
- The target compound’s amide group could enhance solubility in polar solvents relative to the ester-containing analogues.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
